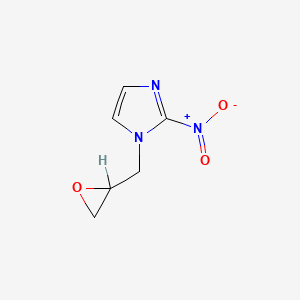
1-(2,3-Epoxypropyl)-2-nitroimidazole
Vue d'ensemble
Description
1-(2,3-Epoxypropyl)-2-nitroimidazole is a compound that falls within the broader class of 2-nitroimidazole derivatives. These compounds are of significant interest due to their potential as radiosensitizers, which are agents that make cancer cells more susceptible to radiation therapy. The radiosensitizing properties of these compounds are particularly effective in hypoxic mammalian cells, which are often resistant to radiation due to a lack of oxygen .
Synthesis Analysis
The synthesis of 2-nitroimidazole derivatives often involves the use of epoxides as key intermediates. For instance, the synthesis of 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, a related compound, was achieved by condensing the trimethylsilyl derivative of 2-nitroimidazole with a brominated sugar derivative in the presence of mercuric cyanide . Another approach for synthesizing functionalized 2-aminoimidazole derivatives, which are structurally related to 1-(2,3-Epoxypropyl)-2-nitroimidazole, involves a three-component domino reaction of α-nitroepoxides with cyanamide and amines under mild conditions . These methods highlight the versatility of nitroimidazole chemistry and the potential for creating a wide array of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives can vary significantly depending on the substituents attached to the imidazole ring. For example, the crystal structure of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole shows that the nitro group is almost coplanar with the imidazole plane, which can influence the compound's reactivity and interaction with biological targets . The presence of different substituents can also lead to variations in the crystallization behavior, as seen with compounds crystallizing with multiple molecules in the asymmetric unit .
Chemical Reactions Analysis
The chemical reactivity of 2-nitroimidazole derivatives is often associated with their bioreductive properties. For instance, the 2-nitroimidazol-5-ylmethyl group has been shown to be a potential prodrug system, where reductive conditions can trigger the release of active drugs such as 5-bromoisoquinolinone . This reactivity is particularly relevant in hypoxic conditions, such as those found in certain tumor environments, where the reduction of nitro groups to amino groups can occur, leading to the activation of the prodrug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, crystallization behavior, and ability to form hydrogen bonds. For example, the introduction of hydroxyaminoalkyl groups into the nitroimidazole structure has been used to synthesize potential radiosensitizers, and these modifications can impact the compound's toxicity and efficacy as a radiosensitizer . Additionally, the incorporation of fluorescent side chains into the 1-substituent of 2-nitroimidazoles has been explored to create bioreductive fluorescent markers for hypoxic cells, demonstrating the versatility of these compounds in biomedical applications .
Applications De Recherche Scientifique
-
Eco-friendly Coatings
- Field : Chemical Engineering
- Application : 2,3-Epoxypropyl neodecanoate (EPDA) is an important synthon of eco-friendly coatings .
- Method : The two-step preparation method of EPDA is investigated. Under the optimized process conditions in the acidolysis reaction, 99% conversion of neodecanoic acid and 91–93% effective utilization rate of epichlorohydrin could be realized .
- Results : In the following ring-closure reaction, the two-step alkali treatment was applied, and it can significantly reduce the treatment time and improve the yield of EPDA by 3–5% .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Polypropylene oxide (PPO) and poly(9-(2,3-epoxypropyl) carbazole) (PEPK) di-block copolymers are prepared in one pot via sequential monomer addition .
- Method : The synthesis is carried out using i-PrONa/i-Bu3Al as an anionic catalytic system .
- Results : An almost 100% monomer conversion is obtained, and the length of each block is controlled through the monomer/catalyst ratio used .
-
Food Packaging
-
Ionic Liquid Synthesis
- Field : Organic Chemistry
- Application : The novel pyrrolidone ionic liquid N-(2′,3′-epoxypropyl)-N-methyl-2-oxopyrrolidinium salicylate [EPMpyr] + [SAL]− was synthesized .
- Method : The ionic liquid was synthesized using two steps and characterized . The temperature-dependent density and speed of sound for the ionic liquid, methanol, water, and their corresponding binary mixtures were measured over the entire range of mole fractions at temperatures from T = (293.15 to 313.15) K in steps of 5 K, under atmospheric pressure .
- Results : The calculated thermodynamic properties such as excess molar volume VEm, isentropic compressibility ks, intermolecular free length Lf, and deviation in isentropic compressibility Δ ks, were derived from the investigated density and speed of sound data .
-
Polymer Industries
- Field : Polymer Chemistry
- Application : 2,3-Epoxypropyl methacrylate can be used as a monomer unit in polymer industries to produce poly(glycidyl methacrylate)(PGMA) for various uses in electronic and biomedical applications .
- Results : The presence of an epoxide group in PGMA allows it to be modified by a variety of functionalities such as amine-epoxy, thiol-epoxy, azide-epoxy, and acid-epoxy .
-
Copper Adsorption
- Field : Environmental Science
- Application : This study focuses on the preparation of a new adsorbent for copper by radiation-induced grafting (RIG) of 2,3-epoxypropyl methacrylate (EMPA) onto PP/PE non-woven fabric (NWF) with subsequent functionalization with phosphoric acid (PA) .
- Method : The density of phosphoric acid incorporated onto EMPA-g-NWF was tuned by reaction parameters .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : The novel pyrrolidone ionic liquid N-(2′,3′-epoxypropyl)-N-methyl-2-oxopyrrolidinium salicylate [EPMpyr] + [SAL]− was synthesized . These properties are exploited in applications such as organic synthesis, catalysis, and electrochemical processes .
- Method : The ionic liquid was synthesized using two steps and characterized . The temperature-dependent density and speed of sound for the ionic liquid, methanol, water, and their corresponding binary mixtures were measured over the entire range of mole fractions at temperatures from T = (293.15 to 313.15) K in steps of 5 K, under atmospheric pressure .
- Results : The calculated thermodynamic properties such as excess molar volume VEm, isentropic compressibility ks, intermolecular free length Lf, and deviation in isentropic compressibility Δ ks, were derived from the investigated density and speed of sound data .
-
Polymer Industries
- Field : Polymer Chemistry
- Application : 2,3-Epoxypropyl methacrylate can be used as a monomer unit in polymer industries to produce poly(glycidyl methacrylate)(PGMA) for various uses in electronic and biomedical applications .
- Results : The presence of an epoxide group in PGMA allows it to be modified by a variety of functionalities such as amine-epoxy, thiol-epoxy, azide-epoxy, and acid-epoxy .
-
Copper Adsorption
- Field : Environmental Science
- Application : This study focuses on the preparation of a new adsorbent for copper by radiation-induced grafting (RIG) of 2,3-epoxypropyl methacrylate (EMPA) onto PP/PE non-woven fabric (NWF) with subsequent functionalization with phosphoric acid (PA) .
- Method : The density of phosphoric acid incorporated onto EMPA-g-NWF was tuned by reaction parameters .
Safety And Hazards
Orientations Futures
The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .
Propriétés
IUPAC Name |
2-nitro-1-(oxiran-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMSLVOHQZYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319241 | |
| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Epoxypropyl)-2-nitroimidazole | |
CAS RN |
13551-90-1 | |
| Record name | NSC342688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13551-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


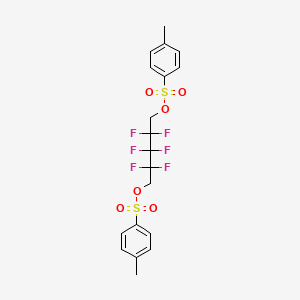
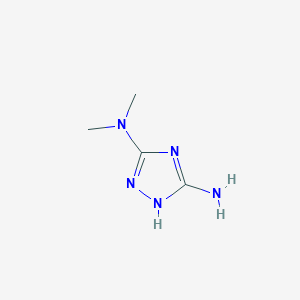
![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

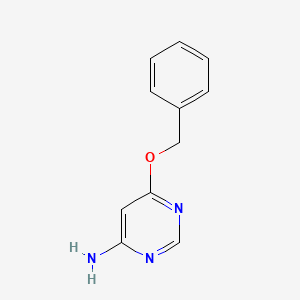
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

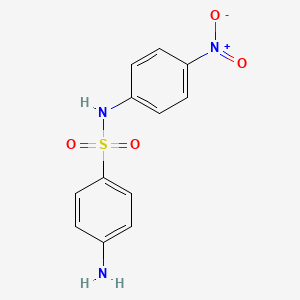
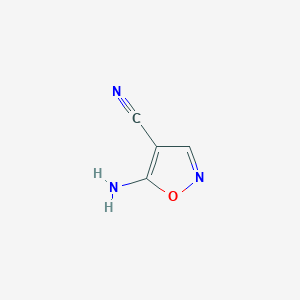

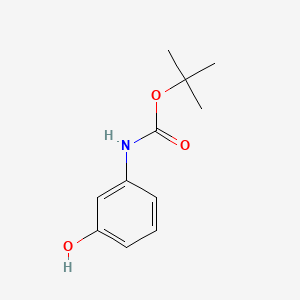
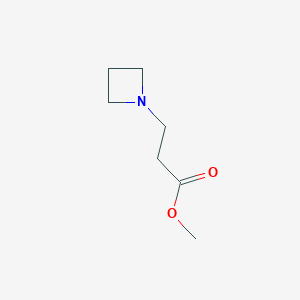
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)